columbianetin

描述

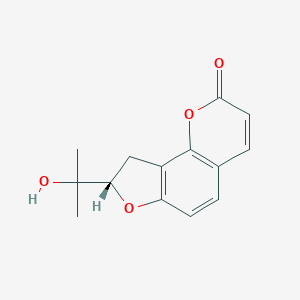

哥伦比亚素是一种天然存在的呋喃香豆素化合物,存在于多种植物中,包括当归根。 它因其多种生物活性而被广泛研究,包括抗炎、止痛和抗真菌特性 .

准备方法

合成路线和反应条件

哥伦比亚素可以通过多种方法合成。一种常见的方法是从天然来源(如当归根)中提取。 提取过程通常涉及使用甲醇或乙醇等溶剂来分离化合物 .

工业生产方法

哥伦比亚素的工业生产通常涉及从植物材料中大规模提取。 该过程包括干燥、研磨和溶剂提取,然后使用高效液相色谱 (HPLC) 等技术进行纯化 .

化学反应分析

反应类型

哥伦比亚素经历多种类型的化学反应,包括:

氧化: 哥伦比亚素可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将哥伦比亚素转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

主要形成的产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生哥伦比亚素的还原形式 .

科学研究应用

Pharmacological Properties

Columbianetin exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antioxidative Activity : this compound has demonstrated strong antioxidative properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the activation of mast cells and reduce the release of pro-inflammatory mediators, suggesting its potential use in treating allergic conditions and other inflammatory disorders .

- Analgesic Properties : Studies have reported analgesic effects of this compound, making it a candidate for pain management therapies. Its mechanisms may involve modulation of pain pathways and reduction of inflammation .

- Antitumor Activity : this compound has exhibited cytotoxic effects against various cancer cell lines. Its anti-proliferative properties suggest potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Cosmeceutical Applications

This compound's properties extend into the realm of cosmetics:

- Anti-photoaging : Research has indicated that this compound can protect against UVA-induced collagen degradation in human dermal fibroblasts. This suggests its application as an active ingredient in anti-aging skincare products .

- Skin Protection : Its ability to scavenge reactive oxygen species (ROS) generated by UV exposure positions this compound as a valuable component in formulations aimed at protecting skin from environmental damage .

Analytical Methods for Evaluation

To assess the efficacy and concentration of this compound in various applications, several analytical methods have been developed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been employed to simultaneously determine this compound and its metabolites in biological samples. It allows for sensitive quantification and analysis of pharmacokinetics, essential for understanding its therapeutic potential .

- High-Performance Liquid Chromatography (HPLC) : HPLC fingerprinting has been utilized to analyze herbal extracts containing this compound, facilitating quality control and standardization of herbal medicines .

Case Studies

- Study on Anti-inflammatory Effects : A study investigating the effects of this compound on activated human mast cells revealed significant inhibition of inflammatory responses, supporting its potential use in treating allergic conditions .

- Neuroprotective Study : Research assessing the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative disease therapies .

- Cosmetic Application Study : In vitro studies on human dermal fibroblasts showed that this compound could significantly reduce UVA-induced collagen degradation, suggesting its effectiveness as an anti-aging agent in cosmetic formulations .

作用机制

相似化合物的比较

哥伦比亚素由于其特定的生物活性和分子结构,在呋喃香豆素中是独一无二的。类似的化合物包括:

哥伦比亚素丁: 另一种具有类似抗炎和止痛特性的呋喃香豆素.

马西明: 一种具有不同生物活性的线性呋喃香豆素.

香柑内酯: 以其抗真菌和抗炎作用而闻名.

生物活性

Columbianetin, a coumarin derivative primarily extracted from Radix Angelicae Pubescentis, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This article explores the pharmacological properties of this compound, supported by recent research findings and case studies.

This compound (CBT) is a natural product belonging to the coumarin family, characterized by its unique structure which contributes to its bioactivity. Pharmacokinetic studies indicate that this compound is metabolized into various compounds in vivo, with significant implications for its therapeutic use. A study demonstrated that this compound acetate is metabolized to this compound after administration, with a two-compartment model providing a better fit for pharmacokinetic data than a one-compartment model .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| AUC (0–t n) | 710 ± 149 μg/L |

| Volume of Distribution (Vd) | Not specified |

| Clearance | Not specified |

| Half-life | Not specified |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) revealed that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Antitumor Activity

Research has shown that this compound possesses anti-tumor effects, particularly against various cancer cell lines. For instance, it has been reported to inhibit the proliferation and induce apoptosis in Raji cells (a human B-cell lymphoma line), suggesting potential applications in cancer therapy .

Neuroprotective Properties

This compound has also demonstrated neuroprotective effects, particularly against oxidative stress-induced damage in neuronal cells. A study highlighted its ability to scavenge reactive oxygen species (ROS), thereby protecting human dermal fibroblasts from UVA-induced oxidative stress . This property may be beneficial in preventing photoaging and other skin-related disorders.

Case Studies

- Inflammation Model Study : In an experimental model using LPS-stimulated PBMCs, this compound was shown to significantly downregulate the expression of inflammatory markers. The results were quantified using ELISA assays, confirming its efficacy as an anti-inflammatory agent.

- Cancer Cell Line Study : A study investigating the effects of this compound on HepG2 cells demonstrated that it induces apoptosis through both death receptor and mitochondria-mediated pathways. This dual mechanism highlights its potential as a chemotherapeutic agent .

属性

IUPAC Name |

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQEMCYCSSHJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316498 | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-70-4 | |

| Record name | (+)-Columbianetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。